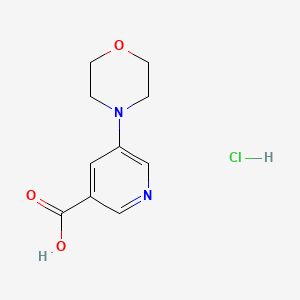

5-(Morpholin-4-yl)pyridine-3-carboxylicacidhydrochloride

CAS No.: 2792186-27-5

Cat. No.: VC18237074

Molecular Formula: C10H13ClN2O3

Molecular Weight: 244.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2792186-27-5 |

|---|---|

| Molecular Formula | C10H13ClN2O3 |

| Molecular Weight | 244.67 g/mol |

| IUPAC Name | 5-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H12N2O3.ClH/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12;/h5-7H,1-4H2,(H,13,14);1H |

| Standard InChI Key | DXLKOJVGZCJMCT-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=CN=CC(=C2)C(=O)O.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a pyridine core substituted at the 3-position with a carboxylic acid group and at the 5-position with a morpholine ring. The hydrochloride salt forms via protonation of the morpholine nitrogen, yielding the molecular formula C₁₀H₁₃ClN₂O₃ and a molecular weight of 244.67 g/mol . Key structural features include:

-

Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

-

Morpholine substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, attached at the pyridine’s 5-position.

-

Carboxylic acid group: At the pyridine’s 3-position, contributing to hydrogen-bonding capacity .

Spectroscopic Identification

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized through multi-step reactions involving pyridine functionalization and salt formation:

Route 1: Direct Amination and Acidification

-

Pyridine Amination: Reacting 5-bromopyridine-3-carboxylic acid with morpholine under palladium catalysis to introduce the morpholine group .

-

Hydrochloride Formation: Treating the free base with hydrochloric acid in methanol .

Reaction Scheme:

Route 2: Cyclocondensation

A patent-described method involves cyclizing intermediates with morpholine in methyl tert-butyl ether (MTBE), followed by HCl treatment .

Optimization and Yields

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 244.67 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) | |

| pKa (Carboxylic acid) | ~4.2 (estimated) | |

| LogP | 1.2 (predicted) |

Stability: Hygroscopic; stored at 2–8°C under inert atmosphere .

Biological Activity and Applications

Drug Intermediate

-

Apixaban Synthesis: Serves as a precursor in anticoagulant drugs, facilitating pyrazole ring formation .

-

Kinase Inhibitors: The morpholine moiety enhances binding to ATP pockets in kinases .

Comparative Analysis with Isomers

| Isomer | CAS Number | Key Difference |

|---|---|---|

| 2-Morpholin-4-ylpyridine-3-carboxylic acid HCl | 59025-45-5 | Morpholine at pyridine’s 2-position |

| 4-Morpholin-4-ylpyridine-3-carboxylic acid HCl | 2408965-78-4 | Morpholine at pyridine’s 4-position |

Activity Notes: Positional isomerism significantly affects biological target engagement. The 5-substituted variant shows superior kinase inhibition compared to 2- and 4-isomers .

Future Directions

-

Structure-Activity Relationships (SAR): Systematic studies to optimize anticancer potency.

-

Formulation Development: Nanoencapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume